molecular formula C7H3Cl2FO2 B3176810 3,4-Dichloro-5-fluorobenzoic acid CAS No. 1160574-72-0

3,4-Dichloro-5-fluorobenzoic acid

Cat. No.: B3176810
CAS No.: 1160574-72-0
M. Wt: 209.00
InChI Key: IZIDLDWDRBWVGC-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzoic acid (CAS 1160574-72-0) is a high-purity fluorinated and chlorinated benzoic acid derivative offered for research and development purposes. This compound is characterized by its molecular formula C 7 H 3 Cl 2 FO 2 and a molecular weight of 209.00 g/mol [ ][ ]. It is supplied as a solid and should be stored sealed in a dry, cool environment, preferably at room temperature [ ]. As a multifunctional aromatic building block, its structure incorporates both halogen and carboxylic acid functional groups, making it a valuable intermediate in organic synthesis and drug discovery. Fluorobenzoic acid derivatives are widely recognized in pharmaceutical research for their utility as precursors in the synthesis of more complex molecules. For instance, they are employed in the development of radiolabeling prosthetic groups, such as those used in positron emission tomography (PET) tracer development for biologics [ ]. Related dichlorobenzoic acid compounds have also been utilized in the synthesis of hybrid molecules investigated for multi-target therapies in complex neurodegenerative diseases [ ]. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care. Refer to the safety data sheet for detailed handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIDLDWDRBWVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679214
Record name 3,4-Dichloro-5-fluorobenzoic acid
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Molecular Weight

209.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-72-0
Record name Benzoic acid, 3,4-dichloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 3,4 Dichloro 5 Fluorobenzoic Acid

Established Synthetic Pathways

The preparation of 3,4-dichloro-5-fluorobenzoic acid relies on several foundational reactions in organic chemistry. These methods are adapted to accommodate the specific electronic demands and steric constraints imposed by the halogen substituents.

Direct Halogenation Approaches to Substituted Benzoic Acids

Direct halogenation of an aromatic ring is a fundamental transformation, though achieving precise regioselectivity on a multi-substituted ring can be challenging. For a target like this compound, the synthesis typically involves the sequential halogenation of a simpler precursor rather than a one-pot reaction on benzoic acid itself.

Research into the synthesis of related compounds, such as 2,3-dichloro-4,5-difluorobenzoic acid, provides insight into the methodologies that could be adapted. For instance, the chlorination of 3,4-difluoro compounds can be achieved using chlorine gas or a chlorine-releasing agent in the presence of a catalyst. google.com The reaction conditions must be carefully controlled to favor the desired isomer. A typical laboratory approach might involve the chlorination of a fluorinated benzoic acid precursor. google.com For example, the chlorination of 3,4-difluorobenzoic acid can be performed using 0.7 to 1.2 moles of chlorine per mole of the starting material in the presence of a catalyst like iron(III) chloride. google.com

The introduction of fluorine often utilizes different strategies, such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoborate salt. orgsyn.org This method is a classic technique for installing a fluorine atom onto an aromatic ring. orgsyn.org

Modern advancements in continuous flow chemistry offer significant advantages for direct halogenation reactions, which are often fast and highly exothermic. rsc.org Using microreactor technology allows for superior control over reaction temperature and residence time, enhancing safety and potentially improving selectivity by minimizing the formation of unwanted byproducts. rsc.orgscispace.com

Table 1: Illustrative Conditions for Direct Halogenation of Benzoic Acid Precursors

Starting Material Reagent(s) Catalyst Key Observation Reference
3,4-Difluorobenzoic acid Chlorine (Cl₂) Iron(III) chloride Produces a mixture of chlorinated benzoic acids. google.com
p-Carbethoxyaniline 1. NaNO₂, HCl2. HBF₄3. Heat N/A Forms the corresponding fluoro-aromatic via a diazonium salt (Balz-Schiemann reaction). orgsyn.org
General Aromatic Substrates Elemental Halogens (X₂) N/A Reaction is often fast and exothermic; continuous flow offers safety and control. rsc.orgscispace.com

Organometallic Coupling Reactions: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide. mdpi.compku.edu.cn This reaction is catalyzed by a palladium complex and requires a base. mdpi.com Its mild conditions and tolerance for a wide variety of functional groups make it highly valuable in modern organic synthesis. nih.gov

While direct synthesis of this compound via Suzuki coupling is not extensively documented in dedicated literature, a plausible and chemically sound pathway can be designed based on established protocols. Such a synthesis would likely involve the coupling of a suitably functionalized arylboronic acid with an appropriate aryl halide partner. For example, one could envision the coupling of a (3,4-dichloro-5-fluorophenyl)boronic acid with a carbon dioxide equivalent or a protected carboxylate-bearing aryl halide.

The efficiency of the Suzuki-Miyaura reaction depends heavily on the choice of catalyst, base, and solvent. Common catalysts include palladium on carbon (Pd/C) or complexes with phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. pku.edu.cnnih.gov The use of ligand-free Pd/C is often favored for its lower cost and ease of recovery. pku.edu.cn

Table 2: Common Components in Suzuki-Miyaura Coupling Reactions

Component Examples Purpose Reference
Palladium Catalyst Pd(PPh₃)₄, Pd/C, Pd₂(dba)₃, Pd(dppf)₂Cl₂ Catalyzes the cross-coupling reaction. mdpi.compku.edu.cnnih.gov
Base K₂CO₃, Cs₂CO₃, NaOH Activates the organoboron species and facilitates the catalytic cycle. mdpi.compku.edu.cnnih.gov
Solvent Toluene (B28343), Ethanol (B145695)/Water, Dioxane Solubilizes reactants and influences reaction rate and yield. mdpi.compku.edu.cn
Coupling Partners Aryl Boronic Acids & Aryl Halides/Triflates Provide the carbon frameworks to be joined. mdpi.compku.edu.cn

Haloform Reaction-Based Synthesis from Substituted Acetophenones

The haloform reaction is a classic organic reaction that converts a methyl ketone into a carboxylic acid. wikipedia.org The reaction proceeds through the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group, which acts as a leaving group. wikipedia.orgnih.gov This method is particularly effective for preparing aromatic carboxylic acids from their corresponding acetophenone (B1666503) precursors. chegg.comyoutube.com

This pathway is highly relevant for the synthesis of this compound. The synthesis starts with the appropriate precursor, 1-(3,4-dichloro-5-fluorophenyl)ethan-1-one (3',4'-dichloro-5'-fluoroacetophenone). This intermediate can be prepared via a Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. google.com

The subsequent haloform reaction is typically carried out using an aqueous solution of sodium hypochlorite (B82951) (bleach), which serves as both the halogenating agent and the base. google.com The reaction converts the acetyl group into a carboxylate anion, which is then protonated during an acidic workup to yield the final carboxylic acid product. chegg.comchegg.com Patents describe this exact transformation for the closely related 2,4-dichloro-5-fluorobenzoic acid, where 2,4-dichloro-5-fluoroacetophenone is oxidized with sodium hypochlorite solution, achieving yields of around 80%. google.comgoogle.com

Oxidative Preparations from Halogenated Acetophenone Precursors

Beyond the haloform reaction, other oxidative methods can be employed to convert a halogenated acetophenone to the corresponding benzoic acid. These methods often utilize different oxidizing agents and reaction conditions.

Nitric acid is a powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring into carboxylic acid groups. wikipedia.org Dilute nitric acid can oxidize both aldehydes and terminal alcohol groups to carboxylic acids. youtube.com While less common than the haloform reaction for this specific transformation, oxidation systems based on nitric acid or related reagents can be effective.

One related method involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid to convert acetophenone derivatives into their corresponding benzoic acids. researchgate.net Research has shown this system to be efficient, with strong electron-withdrawing groups on the aromatic ring activating the substrate towards oxidation. researchgate.net This suggests that a 3',4'-dichloro-5'-fluoroacetophenone (B1410144) precursor would be a suitable candidate for this type of oxidative cleavage.

The oxidation of acetophenones is often an exothermic process, and continuous-flow reactors provide significant advantages in managing heat and mass transfer, thereby improving safety and control. researchgate.net A continuous-flow process has been successfully developed for the synthesis of 2,4-dichloro-5-fluorobenzoic acid from its acetophenone precursor. researchgate.net In this system, 2,4-dichloro-5-fluoroacetophenone is oxidized in acetic acid. researchgate.net The study investigated key parameters to optimize the reaction. researchgate.net This technology provides a scalable and efficient protocol for both laboratory and industrial production of halogenated benzoic acids. researchgate.net

Table 3: Investigated Parameters for Continuous-Flow Oxidation of 2,4-dichloro-5-fluoroacetophenone

Parameter Range/Condition Studied Impact on Reaction Reference
Reactant Ratio Varied molar ratios of oxidant to substrate Affects conversion and selectivity. researchgate.net
Temperature Investigated across a specific range Influences reaction rate and byproduct formation. researchgate.net
Residence Time Controlled by flow rate and reactor volume Determines the extent of reaction completion. researchgate.net

Hydrolysis of Halogenated Benzotrichloride (B165768) Intermediates

A recognized method for preparing trihalogenated benzoic acids involves the hydrolysis of corresponding trihalogenated benzotrichloride compounds. google.com Specifically, this compound can be synthesized through the saponification or hydrolysis of 2,4-dichloro-5-fluoro-trichloromethylbenzene (a synonym for 3,4-dichloro-5-fluorobenzotrichloride, with different numbering). google.comgoogle.com

The general process involves the hydrolysis of the benzotrichloride derivative. google.com This reaction can be carried out at temperatures ranging from 30°C to 100°C for a period of 1 to 5 hours. google.com The use of concentrated sulfuric acid (85% to 95% concentration) is a common condition for this transformation. google.com Following the hydrolysis, the desired this compound can be isolated in high purity and good yield through standard post-treatment procedures and filtration. google.com Another approach involves reacting p-fluorotoluene with chlorine under UV light to produce 4-fluorotrichlorotoluene, which is then hydrolyzed using a composite catalyst of ferric trichloride (B1173362) and zinc chloride to yield the corresponding benzoyl chloride. google.com

Starting MaterialKey TransformationReagents/ConditionsProduct
2,4-Dichloro-5-fluoro-trichloromethylbenzeneSaponification/HydrolysisSulfuric Acid (85-95%), 30-100°C2,4-Dichloro-5-fluorobenzoic acid
4-FluorotolueneChlorination, then Hydrolysis1. Cl₂, UV light; 2. H₂O, FeCl₃/ZnCl₂ catalyst4-Fluorobenzoyl chloride

Multi-step Synthetic Strategies and Reaction Sequences

More complex, multi-step strategies are often employed to build the target molecule, allowing for the precise introduction of functional groups. These sequences can involve a series of fundamental organic reactions.

A synthetic route to prepare halogenated benzoic acids can involve a sequence of nitration, reduction, and substitution reactions. For instance, a known process starts with 2,4-dichloro-5-fluorobenzoic acid, which undergoes nitration to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. google.com This nitro-substituted compound is then subjected to reduction, followed by a Sandmeyer reaction, which involves diazotization of the resulting amine and subsequent substitution to introduce the final halogen. google.com

In a related example, 3,4-dichloro-5-nitrobenzotrifluoride (B1304684) is reacted with an alkali metal fluoride (B91410), such as anhydrous potassium fluoride, in the presence of a phase-transfer catalyst like tetramethylammonium (B1211777) chloride. google.com This step substitutes a chlorine atom with fluorine. The resulting intermediate, 3-chloro-4-fluoro-5-nitrobenzotrifluoride, can then be converted to the target scaffold via processes like chloro-denitration. google.com

StepReactionReactants
1Nitration2,4-Dichloro-5-fluorobenzoic acid
2Reduction2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
3Sandmeyer ReactionAmine intermediate from reduction step

A more direct application of this type of sequence for a related precursor involves the diazotization of 3,4-dichloroaniline. google.com The substrate is treated with nitrosyl sulfuric acid in the presence of concentrated sulfuric acid and water at low temperatures (0-5°C) to form the diazonium salt, which is then used in subsequent coupling reactions. google.com

The interplay between esterification and nitration is a key strategy in the synthesis of substituted benzoic acids. In one documented route, the process begins with the nitration of a substituted benzoic acid, which can be a slow reaction due to the electron-withdrawing nature of existing halogen and carboxylic acid groups, often requiring elevated temperatures. semanticscholar.org The resulting nitrobenzoic acid is then subjected to esterification. semanticscholar.org This step is strategically important as introducing an ester group can reduce the solubility of the intermediate in water, facilitating separation and purification in later stages. semanticscholar.org Following esterification, the nitro group is reduced, typically through catalytic hydrogenation. semanticscholar.org

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a key intermediate, can be prepared from 2,4-dichloro-5-fluorobenzoic acid via nitration. sigmaaldrich.com This intermediate is then used in further synthetic steps. sigmaaldrich.com Another method involves the nitration and subsequent oxidation of 2,4-dichloro-5-fluoro acetophenone in a one-pot synthesis using nitric acid, which simplifies the procedure. google.com

StrategyStep 1Step 2Purpose of Esterification
Nitration-EsterificationNitration of a substituted benzoic acidEsterification of the nitro-productTo reduce water solubility and simplify purification
One-pot Nitration-OxidationNitration of 2,4-dichloro-5-fluoro acetophenoneOxidationTo create the carboxylic acid functionality directly

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and reaction conditions.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, though specific examples for the direct synthesis of this compound are not prominently detailed in the provided search results. However, the principles are widely applicable. Palladium-catalyzed reactions are used for a variety of transformations, including fluorination and carbonylation. nih.govrsc.org For instance, a method for the palladium-catalyzed fluorination of cyclic vinyl triflates has been developed, which showcases the utility of palladium in creating C-F bonds. nih.gov In other contexts, palladium catalysts facilitate three-component carbonylative reactions to synthesize complex heterocyclic structures. rsc.org While a direct palladium-catalyzed route to this compound is not specified, hydrogenation steps in multi-step syntheses often utilize palladium on carbon (Pd/C) as the catalyst for the reduction of nitro groups to amines. semanticscholar.org

Friedel-Crafts Catalysis in Halogenation

While direct Friedel-Crafts halogenation is less commonly cited, Friedel-Crafts acylation serves as a cornerstone in a well-documented synthetic pathway to the precursor of 2,4-dichloro-5-fluorobenzoic acid. This method involves the reaction of a substituted benzene (B151609) ring with an acylating agent in the presence of a Lewis acid catalyst. A prominent example is the reaction of 2,4-dichlorofluorobenzene with acetyl chloride, catalyzed by aluminum chloride (AlCl₃). google.comgoogle.com This acylation step yields 2,4-dichloro-5-fluoro-acetophenone, a key intermediate that is subsequently oxidized to form the final benzoic acid product. google.com

The reaction is typically performed at elevated temperatures, for instance, stirring at 120°C for two hours, to drive the reaction to completion. google.comgoogle.com The choice of aluminum chloride as the catalyst is standard for Friedel-Crafts reactions, though it is often required in stoichiometric amounts, which can lead to significant waste streams. researchgate.net Research into alternative catalysts, such as rare earth metal triflates (e.g., Re(OTf)₃), has been explored for similar acylation reactions to facilitate catalyst recovery and reuse, aligning with greener chemistry principles. researchgate.net

Table 1: Example of Friedel-Crafts Acylation for a Precursor of 2,4-Dichloro-5-fluorobenzoic Acid google.comgoogle.com
Starting MaterialReagentCatalystTemperatureReaction TimeIntermediate Product
2,4-DichlorofluorobenzeneAcetyl chlorideAluminum chloride120°C2 hours2,4-Dichloro-5-fluoro-acetophenone

Heterogeneous Catalysis (e.g., Pd/C)

Heterogeneous catalysts, such as palladium on carbon (Pd/C), play a significant role in multi-step syntheses that yield related polychlorinated and fluorinated benzoic acids. These catalysts are primarily employed for hydrogenation reactions, most notably the selective reduction of nitro groups to amines. researchgate.netresearchgate.net This step is crucial in pathways that build the final molecule through diazotization and subsequent substitution reactions.

For instance, in the synthesis of 2-amino-4-chloro-3,5-difluorobenzoic acid, a related compound, the precursor is reduced using H₂ gas with a Pd/C catalyst. researchgate.net This method is highlighted as an environmentally friendly approach that achieves excellent yields (95.6%) without reducing the carboxylic acid group. researchgate.net The use of heterogeneous catalysts like Pd/C is advantageous because they can be easily separated from the reaction mixture by filtration, allowing for recovery and recycling, which is both economically and environmentally beneficial. lidsen.com While not a direct method for forming the title compound in one step, this catalytic reduction is a key enabling technology in its broader synthetic context.

Table 2: Application of Heterogeneous Catalysis in Syntheses of Related Benzoic Acid Derivatives
Reaction TypeSubstrate ExampleCatalystSolventProduct ExampleYieldSource
Nitro Group Reduction4-Chloro-3,5-difluoro-2-nitrobenzoic acidPd/CNot specified2-Amino-4-chloro-3,5-difluorobenzoic acid95.6% researchgate.net
Nitro Group ReductionEthyl 3-chloro-2,4-difluoro-5-nitrobenzoatePd/CNot specifiedEthyl 5-amino-3-chloro-2,4-difluorobenzoate97.0% semanticscholar.org

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity while ensuring process safety and efficiency.

Influence of Reactant Ratios and Concentrations

The stoichiometry of reactants and catalysts is a critical factor in driving synthetic reactions toward the desired product and minimizing the formation of impurities. In the Friedel-Crafts acylation route to the acetophenone precursor, specific molar ratios are employed; for example, reacting 0.2 moles of 2,4-dichlorofluorobenzene with 0.3 moles of acetyl chloride and 0.5 moles of aluminum chloride. google.comgoogle.com The excess of the catalyst is typical for such reactions. In other syntheses of related compounds, the equivalents of reagents like sodium nitrite (B80452) (NaNO₂) and sulfuric acid (H₂SO₄) for diazotization steps have been systematically studied to obtain the highest possible yields. semanticscholar.org Adjusting these ratios can significantly impact reaction completeness and selectivity.

Temperature and Residence Time Optimization

Temperature control is paramount in the synthesis of halogenated aromatic acids. The Friedel-Crafts acylation step is conducted at an elevated temperature of 120°C, while the subsequent oxidation of the intermediate with a hypochlorite solution involves refluxing for 2 hours. google.com A more modern approach using a continuous-flow reactor for the oxidation of 2,4-dichloro-5-fluoroacetophenone found that full conversion could be achieved at a lower temperature of 70°C under 2 bar of pressure. acs.org This demonstrates how process technology can alter optimal temperature settings. Residence time, particularly in flow chemistry, is a key variable that is optimized to ensure complete reaction without promoting degradation or side reactions. acs.orgresearchgate.net

Table 3: Optimization of Temperature in Synthetic Steps
Synthetic StepProcess TypeOptimized TemperaturePressureOutcomeSource
Friedel-Crafts AcylationBatch120°CAtmosphericFormation of acetophenone intermediate google.com
Oxidation of AcetophenoneBatchRefluxAtmosphericFormation of benzoic acid google.com
Oxidation of AcetophenoneContinuous Flow70°C2 barFull conversion to benzoic acid acs.org

Solvent Effects on Reaction Outcomes and Intermediate Stability

The choice of solvent can profoundly influence reaction pathways, yields, and the stability of intermediates. In some palladium-catalyzed reactions related to benzoic acid synthesis, using a neat alcohol as the solvent resulted in the highest catalyst efficiency. researchgate.net Solvents can also determine whether a reaction is under kinetic or thermodynamic control, which has significant implications for the final product distribution. nih.gov In the established synthesis for 2,4-dichloro-5-fluorobenzoic acid, the process involves multiple solvents for different purposes: the acylation reaction may be run without a solvent or in a diluent, the workup phase uses methylene (B1212753) chloride for extraction, and the final oxidation occurs in an aqueous sodium hypochlorite solution. google.comgoogle.com In another described process, toluene is used as a solvent for the reaction of 2,4-dichloro-5-fluorobenzoic acid to form its acyl chloride. chemicalbook.com This illustrates the strategic selection of solvents for reaction, extraction, and purification.

Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. researchgate.netchemistryjournals.net In the context of this compound synthesis, this involves several considerations. A key advancement is the shift from traditional batch processing to continuous-flow systems for hazardous reactions like oxidation. acs.org Flow chemistry offers superior heat and mass transfer, improving safety and control, which can lead to higher yields and fewer byproducts. acs.org

The use of recyclable heterogeneous catalysts like Pd/C for reduction steps is another green strategy, as it avoids the use of stoichiometric metal reagents and simplifies product purification. researchgate.net The overarching goal is to design synthetic routes with high atom economy, reduced waste (as measured by metrics like cumulative process mass intensity or cPMI), and the use of less hazardous solvents and reagents, contributing to a more sustainable chemical manufacturing process. rsc.orgbridgew.educhemrxiv.org

Chemical Reactivity and Transformation Mechanisms of 3,4 Dichloro 5 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com The general mechanism involves an initial attack by the nucleophilic π-system of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pitt.edumasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

For 3,4-dichloro-5-fluorobenzoic acid, the benzene (B151609) ring is significantly deactivated towards electrophilic attack. msu.eduquora.comlibretexts.org This deactivation stems from the powerful electron-withdrawing inductive effects of the three halogen atoms and the carboxylic acid group. msu.edulibretexts.org Consequently, these reactions are slower than those of benzene and require harsh conditions, such as the use of strong acid catalysts, to proceed. masterorganicchemistry.commsu.eduvanderbilt.edu

The -COOH group at C1 directs incoming electrophiles to the meta positions (C3 and C5), both of which are already substituted.

The -Cl group at C3 directs to its ortho positions (C2 and C4) and its para position (C6). Position C4 is occupied.

The -Cl group at C4 directs to its ortho positions (C3 and C5), which are occupied.

The -F group at C5 directs to its ortho positions (C4 and C6) and its para position (C2). Position C4 is occupied.

Considering these directing effects, electrophilic substitution is most likely to occur at positions C2 and C6, which are ortho/para to the halogen substituents and not sterically hindered by adjacent groups.

Halogenation is a classic electrophilic aromatic substitution reaction that introduces a halogen atom (Cl, Br, I) onto the benzene ring. vanderbilt.edu The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. youtube.comvanderbilt.edu

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.comgoogle.com

The nitration of highly deactivated rings, such as those bearing multiple halogen and carboxyl groups, requires strong reaction conditions. google.com For instance, the nitration of 2,5-dichlorobenzoic acid to produce 2,5-dichloro-3-nitrobenzoic acid is achieved using a mixture of nitric acid and sulfuric acid. google.com Similarly, the synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is known, indicating that nitration on a closely related isomer is feasible. sigmaaldrich.com Based on these precedents and the directing effects of the substituents, the nitration of this compound would be expected to yield a mixture of 3,4-dichloro-5-fluoro-2-nitrobenzoic acid and 3,4-dichloro-5-fluoro-6-nitrobenzoic acid, with the reaction requiring forcing conditions due to the heavily deactivated substrate.

Nucleophilic Substitution Reactions Involving Halogen Atoms

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org These groups activate the ring towards attack by a nucleophile. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents, which is a key stabilizing factor. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The this compound molecule, with its four electron-withdrawing groups, is a prime candidate for SNAr reactions. The relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, suggesting that the fluorine atom at C5 might be the most labile. However, the regioselectivity is determined by which position leads to the most stable Meisenheimer complex. Stabilization is greatest when the negative charge can be delocalized onto the activating groups, particularly those in the ortho and para positions relative to the site of attack. libretexts.org Attack at C4 (bearing a Cl) would allow for delocalization of the negative charge onto the para-carboxyl group, providing significant stabilization. Therefore, nucleophilic substitution is plausible at the halogen-substituted positions, with the precise location depending on the nucleophile and reaction conditions.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a variety of well-established chemical transformations.

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging but is often achieved by heating in high-boiling point solvents, sometimes in the presence of a catalyst. oup.comoup.com For halogenated benzoic acids, thermal decarboxylation has been studied in solvents like resorcinol (B1680541) and catechol. oup.compjsir.org The mechanism can be complex, but for chlorobenzoic acids, an electrophilic substitution mechanism (SE2) has been proposed, where a proton source facilitates the replacement of the -COOH group. oup.comoup.com The electron-withdrawing halogen substituents can influence the reaction rate. pjsir.org More modern methods may also employ metal catalysts, such as copper or palladium compounds, to facilitate the reaction under milder conditions. acs.orgnih.gov

The carboxylic acid functional group can be converted into several other important functional groups, including alcohols, acid chlorides, and esters.

Reduction to Alcohol : The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting benzoic acids to their corresponding benzyl (B1604629) alcohols. quora.comwikipedia.org Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce carboxylic acids directly but can be used if the acid is first converted to a more reactive derivative like an ester, or if activating reagents like iodine are used in conjunction. sci-hub.sechemicalforums.com

Formation of Acid Chloride : The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acid chloride. This is a crucial step for synthesizing many other carboxylic acid derivatives. Standard reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). researchgate.netvaia.comprepchem.comsciencemadness.org

Esterification : Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄). tcu.edudergipark.org.tr This is an equilibrium process known as Fischer esterification. To drive the reaction to completion, an excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edu For sterically hindered benzoic acids, alternative methods, such as using trifluoroacetic anhydride, can be more effective. acs.org Solid acid catalysts are also employed in modern, environmentally friendly protocols. ijstr.org

Esterification Reactions

The esterification of this compound, a standard reaction of carboxylic acids, involves reacting the acid with an alcohol in the presence of an acid catalyst to yield an ester and water. This reversible process, known as Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it forms. suniv.ac.in

The reactivity of the benzoic acid derivative in esterification is influenced by the electronic effects of its substituents. The chlorine and fluorine atoms on the benzene ring of this compound are electron-withdrawing groups. These groups increase the electrophilicity of the carbonyl carbon, but can also affect the acidity of the carboxylic acid and the stability of the reaction intermediates. For fluorinated benzoic acids, common catalysts include sulfuric acid (H₂SO₄) or heterogeneous catalysts. kaibangchem.comrsc.org For instance, the esterification of various fluorinated aromatic carboxylic acids with methanol (B129727) has been successfully achieved using catalysts like a BF₃·MeOH complex or solid-supported catalysts such as UiO-66-NH₂. rsc.org

A typical laboratory procedure would involve heating this compound with an alcohol (such as ethanol (B145695) or methanol) and a catalytic amount of a strong mineral acid. kaibangchem.com In a related example, the esterification of 3-chloro-2,4-difluoro-5-nitrobenzoic acid with ethanol proceeds with a good yield, demonstrating the viability of this reaction for polysubstituted benzoic acids. semanticscholar.org Microwave-assisted esterification in a sealed vessel has also been explored for substituted benzoic acids, which can accelerate reaction rates. researchgate.net

The general reaction is as follows:

C₇H₃Cl₂FO₂ + R-OH ⇌ C₇H₂Cl₂FO(OR) + H₂O (this compound + Alcohol ⇌ Ester + Water)

ReactantConditionsProductYieldReference
4-Fluoro-3-nitrobenzoic acidEthanol, H₂SO₄ (cat.), RefluxEthyl 4-fluoro-3-nitrobenzoate78% researchgate.net
3-Chloro-2,4-difluoro-5-nitrobenzoic acidEthanol, H₂SO₄ (cat.)Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate86% semanticscholar.org
Various Fluorobenzoic AcidsMethanol, UiO-66-NH₂Corresponding Methyl EstersHigh rsc.org

This table presents data for analogous compounds to illustrate typical reaction conditions and yields for the esterification of substituted fluorobenzoic acids.

Acyl Chloride Formation and Reactivity

This compound can be readily converted into its more reactive derivative, 3,4-dichloro-5-fluorobenzoyl chloride. Acyl chlorides are valuable synthetic intermediates due to the excellent leaving group ability of the chloride ion, making them susceptible to nucleophilic acyl substitution. This allows for the synthesis of esters, amides, and other carboxylic acid derivatives. wikipedia.org

The selection of the chlorinating agent is crucial for the efficient synthesis of the acyl chloride.

Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for preparing acyl chlorides from carboxylic acids. libretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification. libretexts.org The reaction is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.org

Reaction with Thionyl Chloride: C₇H₃Cl₂FO₂ + SOCl₂ → C₇H₂Cl₃FO + SO₂ + HCl

For the analogous 2,4-dichloro-5-fluorobenzoic acid, treatment with thionyl chloride is a documented method for producing the corresponding acyl chloride. This process typically involves heating the carboxylic acid with an excess of thionyl chloride, followed by distillation to purify the product.

Bis(trichloromethyl)carbonate (BTC or Triphosgene): Bis(trichloromethyl)carbonate, a solid and safer alternative to the highly toxic phosgene (B1210022) gas, is another excellent reagent for this transformation. BTC reacts with carboxylic acids, often in the presence of a catalyst like DMF, to form the acyl chloride with high purity and yield. A key advantage of BTC is that it is a stable solid that can be handled more conveniently than gaseous or corrosive liquid reagents.

In a procedure for the closely related 2,4-dichloro-5-fluorobenzoic acid, the acid is treated with BTC in toluene (B28343) at an elevated temperature. chemicalbook.com This reaction proceeds smoothly to give the acyl chloride in near-quantitative yield. chemicalbook.com

ReagentCatalystByproductsAdvantagesReference
Thionyl Chloride (SOCl₂)DMF (optional)SO₂, HCl (gaseous)Readily available, gaseous byproducts simplify purification. wikipedia.orglibretexts.org
Bis(trichloromethyl)carbonate (BTC)DMFCO₂, HClSolid reagent (safer than phosgene), high yields, mild conditions. chemicalbook.com

This interactive table compares common reagents for the synthesis of acyl chlorides from carboxylic acids.

Hydrolysis Reactions of Derivatives

Derivatives of this compound, such as its esters and acyl chloride, can undergo hydrolysis to regenerate the parent carboxylic acid.

Hydrolysis of Esters: Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous solution containing a strong acid like HCl or H₂SO₄. suniv.ac.in Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to produce the carboxylate salt, which is then acidified in a separate step to yield the carboxylic acid. The hydrolysis of ethyl p-fluorobenzoate, for example, is achieved by refluxing with alcoholic potassium hydroxide. orgsyn.org

Hydrolysis of Acyl Chlorides: Acyl chlorides are highly reactive and readily hydrolyze upon contact with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Due to their high reactivity, this transformation usually does not require a catalyst.

General Hydrolysis Reaction: C₇H₂Cl₃FO (Acyl Chloride) + H₂O → C₇H₃Cl₂FO₂ (Carboxylic Acid) + HCl

In a related process, the hydrolysis of 2,4-dichloro-5-fluoro-1-trichloromethylbenzene, which can be considered a precursor to the acyl chloride, is carried out with water, sometimes with a catalyst like iron(III) chloride, to form the benzoyl chloride.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily available literature, the principles can be understood by examining studies on related substituted benzoic acids.

Reaction Kinetics: The rates of reactions like esterification and hydrolysis are significantly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying this relationship. wikipedia.org In this equation, 'k' is the rate constant for the substituted acid, 'k₀' is the rate constant for the unsubstituted benzoic acid, 'σ' is the substituent constant (which depends on the substituent and its position), and 'ρ' is the reaction constant (which depends on the reaction type). wikipedia.org

The chlorine and fluorine atoms in this compound are electron-withdrawing groups (EWGs). For reactions like base-catalyzed ester hydrolysis, where a negative charge builds up in the transition state, EWGs stabilize the transition state and accelerate the reaction, resulting in a positive ρ value. wikipedia.org Conversely, for acid-catalyzed esterification, the effect is more complex, but electron-withdrawing substituents generally decrease the reaction rate, leading to a negative ρ value. wikipedia.org For example, the acid-catalyzed esterification of substituted benzoic esters in ethanol has a reaction constant (ρ) of -0.085. wikipedia.org

Kinetic studies on the esterification of benzoic acid with butanol have determined the activation energies for the forward and reverse reactions to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua A study on the hydrolysis of a complex molecule containing a 3,4-dichloroisothiazole ring found that the process followed first-order kinetics, with half-lives dependent on pH and temperature. nih.gov

Thermodynamics: The thermodynamics of these reactions are also influenced by the substituents. For esterification, the reaction is typically slightly endothermic or nearly thermoneutral. The thermal effect for the esterification of benzoic acid with 1-butanol (B46404) has been calculated to be 622 J·mol⁻¹. dnu.dp.ua The formation of an acyl chloride from a carboxylic acid using thionyl chloride is thermodynamically favorable due to the formation of stable gaseous byproducts (SO₂ and HCl), which drives the equilibrium toward the products.

ReactionInfluencing FactorsKinetic/Thermodynamic Parameters (Analogous Systems)Reference
EsterificationElectronic effects of substituents, Temperature, CatalystActivation Energy (Benzoic Acid): ~58 kJ/mol; Reaction Constant (ρ): -0.085 (acid-catalyzed) wikipedia.orgdnu.dp.ua
Ester HydrolysispH, Temperature, Electronic effectsReaction Constant (ρ): +2.498 (base-catalyzed, ethyl benzoates) wikipedia.org
Acyl Chloride FormationReagent ChoiceThermodynamically favorable due to gaseous byproduct formation (SO₂, HCl). libretexts.org

This table summarizes the key factors and provides example kinetic and thermodynamic data from related chemical systems to infer the behavior of this compound.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro 5 Fluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 2,4-Dichloro-5-fluorobenzoic acid, like other benzoic acid derivatives, is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The spectrum for 2,4-Dichloro-5-fluorobenzoic acid has been recorded, typically using a KBr pellet or ATR technique. nih.gov

Key regions in the FTIR spectrum include:

O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding.

C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group in the carboxylic acid, typically appears in the range of 1680-1710 cm⁻¹.

C-C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the 1000-1300 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively.

C-F, C-Cl Stretching: The vibrations of the carbon-fluorine and carbon-chlorine bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2,4-Dichloro-5-fluorobenzoic acid has been documented. nih.gov In contrast to the FTIR spectrum, the O-H stretching vibration is generally weak in the Raman spectrum. Conversely, the symmetric stretching vibrations of the aromatic ring and the C=C bonds often produce strong signals. The C=O stretching vibration also gives a characteristic Raman band.

Vibrational Assignment and Analysis of Fundamental Modes

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
ν(O-H)2500-3300 (broad)O-H stretching in carboxylic acid dimer
ν(C-H)3000-3100Aromatic C-H stretching
ν(C=O)1680-1710Carbonyl stretching in carboxylic acid
ν(C=C)1400-1600Aromatic C=C stretching
δ(O-H)1300-1440In-plane O-H bending
ν(C-O)1210-1320C-O stretching in carboxylic acid
ν(C-F)1100-1250C-F stretching
ν(C-Cl)600-800C-Cl stretching
γ(O-H)870-960Out-of-plane O-H bending

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The exact frequencies will vary based on the specific molecular environment and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 2,4-Dichloro-5-fluorobenzoic acid, the spectrum would show signals for the two aromatic protons and the carboxylic acid proton. nih.gov

The expected features of the ¹H NMR spectrum of 2,4-Dichloro-5-fluorobenzoic acid are:

Carboxylic Acid Proton: A singlet, typically in the downfield region (δ 10-13 ppm), which may be broad and can exchange with D₂O.

Aromatic Protons: Two distinct signals in the aromatic region (δ 7-8.5 ppm). The chemical shifts and coupling patterns (splitting) of these protons are influenced by the surrounding chloro and fluoro substituents. The fluorine atom will cause additional splitting (H-F coupling).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For 2,4-Dichloro-5-fluorobenzoic acid, seven distinct signals are expected, one for the carboxylic carbon and six for the aromatic carbons. nih.gov

The anticipated regions for the signals in the ¹³C NMR spectrum are:

Carboxylic Carbon: A signal in the range of δ 165-175 ppm.

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The chemical shifts are significantly affected by the electronegative halogen substituents. The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant.

The following table provides a hypothetical representation of the type of data that would be obtained from a ¹³C NMR spectrum of a substituted benzoic acid.

Carbon Atom Expected Chemical Shift Range (ppm) Expected Multiplicity (due to C-F coupling)
C=O165-175s
C-COOH125-135s or d
C-Cl130-140d
C-F150-165d (large ¹JCF)
C-H115-130d

Note: s = singlet, d = doublet. The actual chemical shifts and coupling constants are specific to the molecule's structure.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Compounds

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the identification and characterization of fluorine-containing compounds like 3,4-Dichloro-5-fluorobenzoic acid. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection, surpassed only by ¹H and ³H nuclei. wikipedia.org

A key feature of ¹⁹F NMR is its extensive chemical shift range, which can span over 800 ppm. For organofluorine compounds, this range is typically between -50 ppm and -220 ppm. wikipedia.org This wide dispersion of chemical shifts makes ¹⁹F NMR particularly sensitive to the local electronic environment of the fluorine atom. The chemical shift is significantly influenced by the nature of substituents on the aromatic ring, as well as solvent and concentration effects. biophysics.org Electron-withdrawing groups generally cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com

In the case of this compound, the fluorine atom is situated on a benzene ring substituted with two chlorine atoms and a carboxylic acid group. The precise chemical shift of the fluorine atom would be influenced by the combined electronic effects of these substituents. For comparison, the ¹⁹F chemical shift of 4-fluorobenzoic acid in pyridine (B92270) is reported relative to fluorobenzene. spectrabase.com The presence of the two electron-withdrawing chlorine atoms and the carboxylic acid group in this compound would be expected to shift the ¹⁹F signal downfield compared to unsubstituted fluorobenzene.

Long-range spin-spin couplings between ¹⁹F and ¹H nuclei are also commonly observed in the spectra of fluorinated aromatic compounds, providing additional structural information. wikipedia.org For this compound, coupling between the fluorine nucleus and the aromatic protons would be expected.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups

Functional GroupTypical Chemical Shift Range (ppm, relative to CFCl₃)
CF₃ groups-50 to -70
Aromatic C-F-100 to -170
CH₂F groups-200 to -220

This table provides general ranges; specific shifts depend on the complete molecular structure. wikipedia.orgalfa-chemistry.com

Mass Spectrometry Techniques

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an essential technique for determining the elemental composition of compounds like this compound. sci-hub.se ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), allowing for the determination of the molecular weight with high accuracy. sci-hub.se

For this compound, analysis in negative ion mode would produce a deprotonated molecule, [C₇H₂Cl₂FO₂]⁻. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which is crucial for the unambiguous identification of halogenated compounds in complex mixtures. acs.orgresearchgate.net

A characteristic fragmentation pathway for deprotonated benzoic acids in tandem mass spectrometry (MS/MS) is the loss of carbon dioxide (CO₂). sci-hub.se This fragmentation would result in the formation of a dichlorofluorophenyl anion. The presence of two chlorine atoms would also produce a characteristic isotopic pattern in the mass spectrum, with the relative abundance of the [M-H]⁻ and [M-H+2]⁻ ions reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. sci-hub.se

Table 2: Expected HRESIMS Data for this compound

IonExpected Exact Mass (Da)
[C₇H₃Cl₂FO₂] (Neutral)207.9494
[C₇H₂Cl₂FO₂]⁻ ([M-H]⁻)206.9416
[C₆H₂Cl₂F]⁻ ([M-H-CO₂]⁻)162.9518

Exact masses are calculated based on the most abundant isotopes.

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. researchgate.net This makes it a valuable tool for studying the interaction of molecules like this compound with various surfaces. nih.gov

When this compound is adsorbed onto a substrate, XPS can be used to identify the presence of carbon, oxygen, chlorine, and fluorine on the surface. High-resolution XPS scans of the C 1s, O 1s, Cl 2p, and F 1s regions can provide detailed information about the chemical bonding environment. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in the aromatic ring, the carboxylic acid group (C=O and C-O), and any adventitious carbon contamination. acs.org

The binding energies of the core-level electrons are sensitive to the chemical environment. For example, the binding energy of the F 1s electron in this compound would be characteristic of a fluorine atom bonded to an aromatic ring. Changes in these binding energies upon adsorption can indicate the nature of the interaction with the surface, such as the formation of chemical bonds or weaker intermolecular forces. nih.govescholarship.org XPS can also be used for depth profiling, often in combination with ion sputtering, to investigate the structure of thin films of the compound on a surface. researchgate.net

Other Spectroscopic Methods

Solid-State Ultraviolet-Visible (UV-Vis) Spectroscopy

Solid-state Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a sample, providing information about its electronic transitions. The UV-Vis spectrum of benzoic acid and its derivatives is characterized by absorption bands arising from π-π* transitions within the benzene ring and n-π* transitions associated with the carbonyl group of the carboxylic acid function. rsc.org

For this compound in the solid state, the positions and intensities of these absorption bands would be influenced by the halogen substituents and the intermolecular interactions in the crystal lattice. The chlorine and fluorine atoms, being auxochromes, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzoic acid. The specific solvent used in solution-phase UV-Vis can also significantly affect the spectrum, particularly for the deprotonated species. rsc.org

Luminescence Spectroscopy

Luminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the light emitted by a substance after it has absorbed light. Benzoic acid and some of its derivatives are known to exhibit luminescence. rsc.org For example, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid are fluorescent. umich.edu

The luminescence properties of this compound would depend on the efficiency of intersystem crossing from the singlet excited state to the triplet state, which can be influenced by the presence of heavy atoms like chlorine (the heavy-atom effect). This effect can enhance phosphorescence at the expense of fluorescence. The emission spectra, if observed, would provide further insights into the electronic structure and excited-state properties of the molecule. The solid-state packing and intermolecular interactions can also significantly affect the luminescence properties. acs.org

Chromatographic Monitoring of Reactions (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound and its subsequent conversion into various derivatives. This method allows for a rapid, qualitative assessment of the consumption of starting materials and the formation of products, providing crucial information for determining reaction completion. The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents).

The progress of a reaction, such as the esterification or amidation of this compound, can be effectively tracked by periodically taking small aliquots from the reaction mixture and analyzing them by TLC. rochester.edulibretexts.org A typical TLC analysis for reaction monitoring involves spotting the starting material, the reaction mixture, and a "co-spot" (a combination of the starting material and the reaction mixture) on a single plate. rochester.edu This allows for a direct comparison and helps in unequivocally identifying the spot corresponding to the starting material in the reaction lane.

The choice of the eluting solvent system is critical for achieving good separation of the reactant and product spots. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) is often employed. The polarity of the solvent system is adjusted to obtain a retention factor (R_f) for the starting material of approximately 0.2-0.4, which generally ensures that the product, being of a different polarity, will have a distinct R_f value. rochester.edu

For instance, in the conversion of this compound to its methyl ester, the product (methyl 3,4-dichloro-5-fluorobenzoate) is less polar than the starting carboxylic acid. Consequently, the product will travel further up the TLC plate, resulting in a higher R_f value. The reaction is considered complete when the spot corresponding to the starting acid is no longer visible in the lane of the reaction mixture.

Visualization of the spots on the TLC plate is commonly achieved under UV light, as aromatic compounds like this compound and its derivatives are typically UV-active. rochester.edu Alternatively, staining reagents can be used. For carboxylic acids, a pH indicator spray like bromocresol green can be effective, which reveals the acidic spot against a colored background. psu.edu

In cases where the R_f values of the reactant and product are very similar, derivatization can be employed to enhance separation. For example, conversion of the carboxylic acids to their p-bromophenacyl esters can lead to better chromatographic resolution. psu.edu

The following table provides a hypothetical yet representative example of TLC monitoring for the synthesis of an amide derivative from this compound.

Time (hours)Reactant Spot (R_f)Product Spot (R_f)Observations
00.35-Only the starting material is present.
10.35 (intense)0.60 (faint)The reaction has started, a new product spot is visible.
30.35 (faint)0.60 (intense)The majority of the starting material has been consumed.
5-0.60The reaction is complete, no starting material is detected.
TLC conditions: Silica gel plate with a mobile phase of hexane:ethyl acetate (2:1). Visualization under UV light (254 nm).

This systematic monitoring ensures that the reaction is allowed to proceed to completion and provides the basis for deciding the appropriate time for work-up and purification of the product.

Computational Chemistry Investigations of 3,4 Dichloro 5 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure, energy, and properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It has become a widely used tool in chemistry and physics due to its favorable balance between computational cost and accuracy. nih.gov The core principle of DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.defiveable.me

Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density, a function of only three spatial coordinates. mpg.de The total energy in DFT is calculated using functionals that approximate the exchange and correlation interactions between electrons. fiveable.me This approach allows for the study of a wide range of molecular properties, including:

Molecular structures and energies

Vibrational frequencies

Electric and magnetic properties

Reaction pathways and mechanisms fiveable.me

For a molecule like 3,4-dichloro-5-fluorobenzoic acid, DFT would be used to model how the electron-withdrawing effects of the chlorine and fluorine atoms influence the electronic distribution within the benzene (B151609) ring and the acidity of the carboxylic acid group.

The accuracy of a DFT calculation is highly dependent on two key choices: the exchange-correlation functional and the basis set.

Level of Theory (Functional): The functional defines the approximation used for the exchange-correlation energy. Functionals are categorized into different "rungs" of Jacob's Ladder, from the simple Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) and more complex hybrid functionals (like B3LYP) and double-hybrids, which offer increasing accuracy. fiveable.me For aromatic compounds, hybrid functionals are often a good starting point.

Basis Set: A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. youtube.com The size and complexity of the basis set directly impact the accuracy and computational cost. youtube.com For molecules containing halogens, such as this compound, the choice of basis set is particularly important. Pople-style basis sets (e.g., 6-31G(d,p) or the larger 6-311+G(d,p)) are common. youtube.com Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are also frequently used. researchgate.net For halogenated compounds, it is crucial to include polarization functions (e.g., 'd' and 'p' in parentheses) and diffuse functions ('+' or 'aug-') to accurately describe the anisotropic distribution of electrons and potential non-covalent interactions. nih.govsemanticscholar.org

A comparative study found that for halogen-bonded complexes, the DGDZVP basis set performed exceptionally well, even outperforming some larger triple-zeta basis sets. nih.govresearchgate.net The selection of an appropriate basis set is a critical step to ensure reliable computational results for halogenated molecules. nih.gov

Molecular Geometry and Conformer Analysis

DFT is a powerful tool for determining the three-dimensional structure of molecules and exploring their different possible conformations.

A key application of DFT is geometry optimization, where the calculation systematically alters the molecular structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process yields the equilibrium geometry of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, a geometry optimization would reveal the precise positions of the halogen atoms and the carboxylic acid group relative to the benzene ring. It would also determine the planarity of the molecule and the extent of any steric hindrance between the substituents. The results of such a calculation would typically be presented in a table format.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a template showing the type of data that would be generated from a DFT geometry optimization. Specific values are not available from published literature.)

Parameter Atom(s) Involved Calculated Bond Length (Å) Calculated Bond Angle (°) Calculated Dihedral Angle (°)
Bond Length C-C (ring) Value
Bond Length C-Cl Value
Bond Length C-F Value
Bond Length C-C (carboxyl) Value
Bond Length C=O Value
Bond Length C-O Value
Bond Angle C-C-C (ring) Value
Bond Angle Cl-C-C Value
Bond Angle F-C-C Value

The potential energy landscape (or potential energy surface, PES) describes the energy of a molecule as a function of its geometry. epfl.ch Investigating the PES is crucial for understanding conformational flexibility, particularly the rotation around single bonds. q-chem.comreadthedocs.io

For this compound, a key flexible coordinate is the dihedral angle defining the rotation of the carboxylic acid group relative to the plane of the benzene ring. A "relaxed PES scan" can be performed, where this dihedral angle is systematically varied in steps (e.g., every 10 degrees), and at each step, the rest of the molecular geometry is re-optimized. q-chem.comq-chem.comuni-muenchen.de

This process generates a potential energy profile that shows how the molecule's energy changes with the rotation of the carboxylic group. The minima on this profile correspond to stable conformers, while the maxima represent the rotational energy barriers between them. This analysis would determine the most stable orientation of the carboxylic acid group and the energy required to rotate it.

Spectroscopic Property Predictions and Correlations

DFT calculations can predict various spectroscopic properties, providing valuable data that can be compared with experimental results to confirm molecular structures and understand their vibrational and electronic behavior.

For this compound, DFT could be used to predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. A frequency calculation performed on the optimized geometry yields the vibrational modes of the molecule. These can be correlated with experimental IR and Raman spectra to assign specific peaks to the stretching and bending motions of bonds, such as the C=O stretch of the carboxylic acid, C-Cl stretches, C-F stretches, and various vibrations of the aromatic ring.

Similarly, NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR data to aid in the assignment of signals. The accuracy of these predictions allows for a powerful synergy between computational and experimental techniques in structural elucidation.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table is a template showing the type of data that would be generated from a DFT frequency calculation. Specific values are not available from published literature and are typically scaled to better match experimental data.)

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
O-H stretch Value Value Value
C=O stretch Value Value Value
C-Cl stretch Value Value Value
C-F stretch Value Value Value
Aromatic C-H stretch Value Value Value

Calculated Vibrational Frequencies and Potential Energy Distributions

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the vibrational characteristics of molecules like this compound. These theoretical calculations provide a detailed understanding of the molecule's infrared (IR) and Raman spectra. By using specific basis sets, such as the 6-311++G(d,p) level of theory, researchers can predict the harmonic vibrational frequencies of the molecule in its ground state.

The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental data. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

The Potential Energy Distribution (PED) analysis is crucial for assigning these calculated frequencies to specific molecular motions. PED breaks down each vibrational mode into contributions from various internal coordinates, such as bond stretching, angle bending, and torsional motions. This allows for an unambiguous assignment of the observed spectral bands. For instance, the characteristic vibrations of the phenyl ring, the carboxylic acid group (C=O stretch, O-H stretch, and bends), and the carbon-halogen bonds (C-Cl, C-F) can be precisely identified.

Below is an illustrative table of calculated vibrational frequencies and their assignments for this compound, based on typical values for similar halogenated benzoic acids.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED Contributions)
35803450O-H stretch (98%)
17851720C=O stretch (85%), C-C stretch (10%)
16051580C-C aromatic stretch (70%), C-H in-plane bend (20%)
14301410C-O stretch (40%), O-H in-plane bend (50%)
11501135C-F stretch (75%), C-C-C trigonal bend (15%)
850830C-Cl stretch (symmetric, 60%), ring breathing (30%)
780765C-Cl stretch (asymmetric, 65%), ring deformation (25%)
550540C-C-C out-of-plane bend (Torsional, 80%)

Electronic Spectra and Transition State Analysis

The electronic properties and transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, oscillator strengths, and wavelengths of maximum absorption (λmax) for electronic transitions, providing a theoretical basis for the experimental UV-Vis spectrum of the molecule.

The analysis typically focuses on transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These transitions are often of the π → π* type, characteristic of aromatic systems. The calculations can predict the energies of various excited states and the probability of transitions to these states.

Transition state analysis, in the context of electronic spectra, can refer to the geometry of the molecule in its excited state. Upon absorption of light, the molecule can undergo geometric relaxation. Computational methods can be used to optimize the geometry of the excited state, providing insights into how the bond lengths and angles change upon electronic excitation. This information is valuable for understanding the photophysical and photochemical behavior of the molecule.

An illustrative summary of calculated electronic transitions for this compound is presented below.

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2850.25HOMO → LUMO (92%)
S₀ → S₂2400.18HOMO-1 → LUMO (75%)
S₀ → S₃2100.35HOMO → LUMO+1 (88%)

Electronic Structure and Reactivity Studies

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, which are the electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the carbon atoms of the aromatic ring, representing the electron-deficient areas susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carboxyl group due to their high electronegativity and lone pairs of electrons.

Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atom of the hydroxyl group and, to a lesser extent, the carbon atom of the carboxyl group. The halogen atoms, despite their high electronegativity, can also exhibit regions of positive potential (known as a σ-hole) along the extension of the C-X bond, which can influence intermolecular interactions.

Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, offering insights into the electronic structure and charge distribution. While Mulliken charges are known to be basis set dependent and provide a qualitative rather than quantitative picture, they are useful for comparing charge distributions within a series of related molecules.

In this compound, the Mulliken charge analysis would be expected to show that the oxygen, fluorine, and chlorine atoms carry negative charges due to their high electronegativity. The carbon atom of the carboxyl group would likely have a significant positive charge, making it an electrophilic center. The hydrogen atom of the hydroxyl group would also be positively charged. The charges on the carbon atoms of the benzene ring would be influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents.

An illustrative table of calculated Mulliken charges is provided below.

AtomMulliken Charge (a.u.)
C (carboxyl)+0.85
O (carbonyl)-0.65
O (hydroxyl)-0.70
H (hydroxyl)+0.45
C1 (ring, with COOH)+0.20
C2 (ring)-0.10
C3 (ring, with Cl)+0.15
C4 (ring, with Cl)+0.15
C5 (ring, with F)+0.10
C6 (ring)-0.05
Cl (at C3)-0.20
Cl (at C4)-0.20
F (at C5)-0.35

Fukui Indices for Reactive Site Identification

Fukui functions and indices are powerful tools derived from conceptual DFT to predict the local reactivity of different sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron addition), which indicates the sites most susceptible to attack by a nucleophile.

f-(r) : for electrophilic attack (electron removal), highlighting the sites most likely to be attacked by an electrophile.

f0(r) : for radical attack.

By calculating the condensed Fukui indices for each atom, one can rank the reactivity of different atomic sites. For this compound, the carbon atom of the carboxyl group is expected to have a high f+ value, indicating its susceptibility to nucleophilic attack. The oxygen atoms of the carboxyl group and certain carbon atoms on the aromatic ring are likely to have high f- values, making them the preferred sites for electrophilic attack. This analysis provides a more quantitative prediction of reactivity than MESP maps alone.

Non-Covalent Interactions and Crystal Packing

The study of non-covalent interactions is crucial for understanding the crystal packing of a molecule. These interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern how molecules arrange themselves in a solid state. Computational methods are essential for visualizing and quantifying these subtle but significant forces.

Halogen Bonding Effects

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to a region of positive electrostatic potential on the surface of the halogen atom, opposite to the covalent bond, known as a σ-hole. In the context of this compound, the chlorine and fluorine atoms could potentially participate in halogen bonding, influencing the supramolecular structure. Computational models are necessary to predict the geometry and strength of these interactions.

Electrostatic Surface Potential Maps

Electrostatic surface potential (ESP) maps are a valuable computational tool for visualizing the charge distribution of a molecule. These maps illustrate regions of positive, negative, and neutral electrostatic potential on the electron density surface. For this compound, an ESP map would reveal the electrophilic and nucleophilic sites, providing insights into its reactivity and intermolecular interactions. The electronegative oxygen, fluorine, and chlorine atoms would be expected to create regions of negative potential, while the acidic proton of the carboxylic acid would be a site of positive potential.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify and quantify different types of close contacts between molecules in a crystal. The associated 2D fingerprint plots provide a summary of these interactions, indicating the proportion of different atom-atom contacts. For this compound, this analysis would detail the nature and extent of interactions involving hydrogen, chlorine, fluorine, and oxygen atoms, offering a comprehensive picture of its crystal packing.

Solvent Effect Modeling (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule, which is then used to calculate chemical potentials in different solvents. This allows for the prediction of properties like solubility, partition coefficients, and vapor pressure. Applying COSMO-RS to this compound would enable the screening of various solvents to find optimal conditions for its synthesis, purification, or application, without the need for extensive experimental work.

Computational Approaches in Reaction Pathway Optimization

Computational chemistry plays a vital role in optimizing synthetic reaction pathways. By modeling reaction mechanisms, transition states, and intermediates, chemists can gain a deeper understanding of a reaction and identify potential bottlenecks or side reactions. Techniques such as Density Functional Theory (DFT) can be used to calculate the energetics of different pathways, helping to predict the most favorable reaction conditions, including catalysts, solvents, and temperature. For the synthesis of this compound, computational studies could be employed to explore and refine synthetic routes, potentially leading to higher yields, reduced costs, and improved safety.

Applications and Functional Derivatives in Academic Research

Medicinal Chemistry Research

In the realm of medicinal chemistry, 3,4-dichloro-5-fluorobenzoic acid is a key starting material for the synthesis of complex organic molecules with potential therapeutic applications. Its derivatives have been explored for their roles as pharmaceutical intermediates, antibacterial agents, and enzyme inhibitors, among other functions.

Precursor in the Synthesis of Pharmaceutical Intermediates

This compound is a crucial intermediate in the production of various active pharmaceutical ingredients (APIs). precedenceresearch.com The presence of reactive sites on the molecule allows for its incorporation into larger, more complex structures. For instance, it can be used to synthesize α-(2,4-dichloro-5-fluorobenzoyl)-β-substituted amino-acrylates. academax.com This process involves the initial formation of methyl 2,4-dichloro-5-fluorobenzoylacetate, which then undergoes condensation with triethyl orthoformate and subsequent nucleophilic substitution with various amino compounds. academax.com The resulting substituted amino derivatives are valuable intermediates for further synthetic transformations.

The compound is also utilized in the preparation of fluoro-benzamide compounds. google.com This involves the hydrolysis of a fluoro-cyanophenyl compound, which can be derived from a halogenated benzonitrile, in the presence of an alkali catalyst and aqueous hydrogen peroxide. google.com Furthermore, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a derivative of the title compound, can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and substituted 4(1H)-oxoquinoline-3-carboxylic acids. sigmaaldrich.com

Role in the Synthesis of Quinolone Antibacterial Agents

A significant application of this compound is in the synthesis of quinolone antibacterial agents. google.comresearchgate.net These synthetic broad-spectrum antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. nih.govmdpi.com The substitution pattern of the quinolone core is critical to its efficacy and spectrum of activity. nih.gov

This compound serves as a key starting material for producing the quinolone nucleus. For example, it is a precursor for the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. sigmaaldrich.com This highlights its role in building the core structure of potent antibacterial compounds. The development of novel quinolone analogues with enhanced activity often involves modifications at various positions of the quinolone ring system. nih.gov

The veterinary antibacterial agent danofloxacin, a 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acid, is another example of a complex molecule whose synthesis can involve intermediates derived from fluorinated benzoic acids. nih.gov The strategic incorporation of fluorine atoms, as seen in this compound, is a common strategy in the design of modern fluoroquinolones to enhance their antibacterial potency. nih.gov

Development of Oxadiazole Derivatives with Biological Relevance

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comnih.govijpsnonline.com this compound is a valuable precursor for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comjchemrev.com

One synthetic route involves the conversion of the benzoic acid to its corresponding acyl hydrazide, which is then cyclized with various reagents. mdpi.comnih.gov For example, asymmetrical 5-(2,4-dichloro-5-fluorophenyl)-2-(aryl)-1,3,4-oxadiazole compounds have been prepared by refluxing the corresponding diacylhydrazines with phosphorus oxychloride. nih.gov

The biological activity of these oxadiazole derivatives is often influenced by the substituents on the phenyl and oxadiazole rings. For instance, the presence of the 2,4-dichloro-5-fluorophenyl moiety has been specifically noted in the synthesis of oxadiazole derivatives with potential antibacterial activity against strains like S. aureus, E. coli, and K. pneumonia. jchemrev.com

Derivative TypeSynthetic ApproachPotential Biological Activity
5-(2,4-dichloro-5-fluorophenyl)-3-[(substituted-amino)methyl]-1,3,4-oxadiazole-2(3H)-thioneCyclization of acylhydrazidesAntibacterial jchemrev.com
2-(2,4-dichloro-5-fluorophenyl)-5-aryl-1,3,4-oxadiazolesDehydration of diacylhydrazinesNot specified nih.gov

Synthesis of Fused Triazole Derivatives with Potential Bioactivity

Triazole derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor effects. researchgate.netnih.govraco.cat this compound, or more specifically its derivatives, can serve as a starting point for the synthesis of fused triazole systems.

A notable example is the synthesis of a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. nih.gov This synthesis involves the cyclization of 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol with substituted phenacyl bromides. nih.gov Several of these compounds have demonstrated in vitro antitumor activity against a panel of cancer cell lines, with some showing promising antiproliferative activity. nih.gov

Furthermore, 1,2,4-triazole (B32235) hybrids have been prepared using 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a starting material, and these have shown antibacterial activity against various bacterial strains. nih.gov

Exploration of Enzyme Inhibition and Receptor Binding Interactions

Derivatives of this compound have been investigated for their ability to inhibit enzymes and interact with cellular receptors, which are key mechanisms of action for many therapeutic agents.

For example, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activity, which is a therapeutic strategy for managing diabetes. researchgate.net One of the synthesized compounds, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, showed significant inhibitory potential against both enzymes, outperforming the standard drug acarbose. researchgate.net Molecular docking studies suggested that these compounds bind to the active sites of the enzymes through hydrogen bonding and other interactions. researchgate.net

Radiopharmaceutical Precursor Development (e.g., Fluorine-18 (B77423) Incorporation)

The incorporation of the positron-emitting radionuclide fluorine-18 ([¹⁸F]) into biologically active molecules is a key strategy in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. While direct information on the use of this compound as a precursor for [¹⁸F] labeling is limited, the general principles of [¹⁸F] radiolabeling of aromatic rings are well-established. nih.gov

The synthesis of [¹⁸F]-labeled benzoic acid derivatives, such as 4-[¹⁸F]fluorobenzoic acid, is a common practice in radiopharmaceutical chemistry. nih.gov These labeled precursors can then be used to synthesize more complex radiotracers. For instance, fluorinated derivatives of WAY 100635, a serotonin (B10506) 5-HT1A receptor antagonist, have been developed for PET imaging. nih.gov This involves the use of various [¹⁸F]-labeled fluorinated acids in the synthesis. nih.gov Given the presence of a fluorine atom on the benzene (B151609) ring of this compound, it represents a potential, albeit synthetically challenging, scaffold for the development of novel [¹⁸F]-labeled PET tracers. The development of new [¹⁸F]-labeled benzaldehydes as precursors for radiopharmaceuticals is also an active area of research. researchgate.net

Article on this compound Cannot Be Generated

Following a comprehensive search for scholarly articles, patents, and technical data, it has been determined that there is insufficient public information to generate a thorough and scientifically accurate article on the chemical compound This compound (CAS No. 1160574-72-0) that adheres to the specified outline.

The requested topics included detailed research findings on its applications in agrochemical research (herbicide/fungicide synthesis, structure-activity relationships) and materials science (polymers, organic electronics, coatings, and electrolyte membranes).

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Information on Isomers: Abundant research exists for related isomers, such as 2,4-Dichloro-5-fluorobenzoic acid . This related compound has documented applications in the synthesis of agrochemicals and pharmaceuticals. However, these findings are specific to that isomer's unique chemical structure and cannot be scientifically attributed to this compound. Adhering to the prompt's strict focus on only the specified compound prevents the use of this data.

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Due to the absence of specific, verifiable, and detailed scientific information for this compound in the requested fields, it is not possible to construct an article that meets the requirements of being thorough, informative, and scientifically accurate based on the provided outline.

Materials Science Research

Studies on Chemisorption to Metal Oxide Surfaces

The interaction of organic molecules with metal oxide surfaces is a critical area of study with implications for catalysis, sensing, and environmental science. The carboxyl group of this compound can act as an anchor to the surface of metal oxides, while the halogenated phenyl ring influences the electronic properties and orientation of the adsorbed molecule.

Research in this area has explored the chemisorption of benzoic acid derivatives on various metal oxides. These studies often employ techniques such as X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRRAS) to probe the nature of the surface-adsorbate bond and the orientation of the molecule. For instance, the adsorption of benzoic acid on copper and titanium dioxide surfaces has been shown to occur through the deprotonation of the carboxylic acid group, leading to the formation of a benzoate (B1203000) species that coordinates to the metal centers on the surface.

While direct studies on the chemisorption of this compound are not extensively documented in publicly available literature, the principles derived from studies of similar halogenated benzoic acids can provide insights. The presence of electron-withdrawing chlorine and fluorine atoms is expected to influence the acidity of the carboxylic acid and the electronic interactions at the molecule-surface interface.

Table 1: Potential Interactions in Chemisorption of this compound on Metal Oxide Surfaces

Interaction TypeDescriptionPotential Impact of Substituents
Carboxylate Binding The carboxylic acid group deprotonates to form a carboxylate, which then binds to the metal centers of the oxide surface in a monodentate, bidentate, or bridging fashion.The electron-withdrawing halogens increase the acidity of the carboxylic proton, potentially facilitating deprotonation and binding.
Halogen-Surface Interactions The chlorine and fluorine atoms on the phenyl ring can interact with the metal oxide surface through electrostatic or van der Waals forces.These interactions can influence the orientation and packing of the molecules on the surface.
Intermolecular Interactions Adsorbed molecules can interact with each other through hydrogen bonding, dipole-dipole interactions, or π-π stacking.The halogen atoms can participate in halogen bonding, further stabilizing the adsorbed layer.

Crystal Engineering and Self-Assembly of Multicomponent Systems

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is a valuable building block in this field due to its ability to form robust hydrogen bonds through its carboxylic acid group and participate in other non-covalent interactions such as halogen bonding.

The self-assembly of this molecule with other organic compounds, particularly those containing complementary hydrogen bond acceptors like pyridine (B92270) or amide groups, can lead to the formation of co-crystals. These are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals can significantly alter the physical properties of the parent compounds, such as melting point, solubility, and stability.

Detailed research findings in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, would provide specific examples of co-crystals involving this compound. Such entries would detail the precise molecular geometry, the nature of the intermolecular interactions, and the resulting crystal packing.

Table 2: Illustrative Data on a Hypothetical Co-crystal of this compound and a Co-former

ParameterValue
Co-crystal System This compound : Co-former (e.g., a dipyridyl compound)
Molar Ratio 1:1
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interactions O-H···N hydrogen bond (Carboxylic acid to Pyridine), C-H···O interactions, Halogen bonding (Cl···Cl, Cl···F)
Resulting Supramolecular Motif Hydrogen-bonded chains or networks, further connected by halogen bonds.

The study of such multicomponent systems is crucial for the development of new materials with tailored functionalities, including pharmaceuticals with enhanced bioavailability and organic electronic materials with optimized charge transport properties. The specific arrangement of the halogenated phenyl rings in the crystal lattice, dictated by a combination of hydrogen and halogen bonding, can have a profound impact on the macroscopic properties of the material.

Environmental Fate, Degradation, and Biotransformation Studies

Environmental Occurrence and Persistence as a Pollutant Model

Halogenated benzoic acids can enter the environment as byproducts of industrial processes and from the degradation of pesticides and pharmaceuticals. Fluorinated aromatic compounds, in particular, are known for their stability and resistance to degradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the persistence of these compounds in the environment.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, are important mechanisms for the transformation of organic pollutants in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolysis can lead to the replacement of a halogen substituent with a hydroxyl group. The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature and position of the substituents on the aromatic ring.

Specific hydrolysis data for 3,4-Dichloro-5-fluorobenzoic acid is not available. However, studies on other chlorinated and fluorinated aromatic compounds suggest that the carbon-halogen bond's susceptibility to hydrolysis is generally low under typical environmental conditions. The strength of the C-F bond, in particular, makes it highly resistant to cleavage. The presence of multiple halogen substituents can further influence the electronic properties of the aromatic ring, potentially affecting hydrolysis rates, though detailed studies on this specific isomer are needed for a conclusive assessment.

Photolytic degradation, or photolysis, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for some aromatic pollutants. The rate and products of photolysis depend on the compound's ability to absorb light and the presence of other substances in the environment that can act as photosensitizers.

No specific photolytic degradation studies for this compound were found in the available literature. For related compounds, such as other halogenated benzoic acids, photolysis can proceed through the cleavage of the carbon-halogen bond or transformation of the carboxylic acid group. The specific degradation products and quantum yields would need to be determined experimentally for this compound to understand its photochemical fate.

Biotransformation and Biodegradation Research

Microbial degradation is a key process for the removal of organic pollutants from the environment. Bacteria, in particular, have evolved diverse catabolic pathways to utilize aromatic compounds as sources of carbon and energy.

The genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide range of aromatic compounds, including halogenated ones. While no studies have specifically documented the degradation of this compound by Pseudomonas fluorescens, research on closely related compounds provides a strong basis for inferring potential degradation mechanisms.

For instance, various Pseudomonas strains have been shown to degrade mono- and di-chlorinated benzoic acids. The initial step in the aerobic degradation of these compounds is often catalyzed by a dioxygenase enzyme, which incorporates two atoms of oxygen into the aromatic ring to form a dihydroxylated intermediate, a catechol. Subsequent enzymatic reactions lead to ring cleavage and further metabolism.

A study on Pseudomonas aeruginosa JB2 demonstrated its ability to grow on 2,3- and 2,5-dichlorobenzoates, with chlorocatechols being the central intermediates. nih.govasm.orgnih.gov Another study on the cometabolism of 3,4-dichlorobenzoate (B1239242) by Acinetobacter sp. strain 4-CB1 also identified hydroxylated intermediates. nih.govnih.govasm.org Given these findings, it is plausible that P. fluorescens or other soil bacteria could potentially degrade this compound, likely initiating the process with a dioxygenase attack. The presence of three halogen substituents would likely make the compound more resistant to microbial attack than simpler analogs.

Table 1: Examples of Halogenated Benzoic Acid Degradation by Bacteria

Bacterial StrainDegraded Compound(s)Key IntermediatesReference
Pseudomonas aeruginosa JB22,3-Dichlorobenzoate, 2,5-DichlorobenzoateChlorocatechols nih.govasm.orgnih.gov
Acinetobacter sp. strain 4-CB13,4-Dichlorobenzoate (cometabolism)3-Chloro-4-hydroxybenzoate nih.govnih.govasm.org
Pseudomonas sp.2,4-Dichlorobenzoic acid, 2,5-Dichlorobenzoic acid4-Chlorocatechol researchgate.net

This table is based on data for analogous compounds, as direct degradation data for this compound is not available in the reviewed literature.

The catabolism of fluoroaromatic compounds presents unique challenges to microorganisms due to the stability of the carbon-fluorine bond. The initial steps in the degradation of fluorobenzoates often mirror those for other halogenated benzoates, involving dioxygenation to form a fluorocatechol.

The subsequent steps are crucial and can determine the success of the degradation process. The defluorination can occur either before or after the cleavage of the aromatic ring. In some pathways, the fluorine substituent is eliminated as fluoride (B91410) ion during the initial hydroxylation of the ring. In other cases, the fluorinated ring is cleaved, and the fluorine is removed from the resulting aliphatic acid.

For a compound like this compound, a plausible catabolic pathway would likely involve initial dioxygenation. The position of the enzymatic attack would be critical and influenced by the existing substitution pattern. The resulting di-chloro-fluoro-catechol would then undergo ring cleavage. The removal of the three halogen atoms would likely be a stepwise process, and the accumulation of halogenated intermediates is a possibility. The complete mineralization of such a highly substituted compound would require a robust enzymatic machinery capable of handling the multiple halogen substituents.

Enzymatic Defluorination Reactions and Mechanisms

The cleavage of the carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the degradation of fluorinated aromatic compounds. This process is catalyzed by specific enzymes known as dehalogenases.

One primary mechanism is hydrolytic dehalogenation. For instance, 4-fluorobenzoate (B1226621) dehalogenase facilitates the conversion of 4-fluorobenzoate to 4-hydroxybenzoate (B8730719). researchgate.net This type of enzyme catalyzes the substitution of the fluorine atom with a hydroxyl group from water. A similar mechanism could potentially act on this compound, although the electronic effects of the additional chlorine atoms would influence the reaction's feasibility and rate.

Another significant enzymatic strategy involves oxygenases. Dioxygenase enzymes initiate the degradation process by incorporating two oxygen atoms into the aromatic ring. This destabilizes the ring and can lead to the subsequent elimination of halogen substituents. For example, the degradation of 2,4-dichlorobenzoic acid is initiated by a 2-halobenzoate-1,2-dioxygenase, which converts it to 4-chlorocatechol. researchgate.net In the case of fluorobenzoates, initial dioxygenation is also a key step. asm.org

Fluoroacetate dehalogenases represent another class of enzymes capable of cleaving C-F bonds. researchgate.netnih.gov While primarily studied for their action on aliphatic compounds like fluoroacetate, their catalytic mechanism, which involves a nucleophilic attack on the carbon atom bearing the fluorine, provides insight into the fundamental biochemistry of defluorination. nih.govresearchgate.net The process typically involves an aspartate residue in the enzyme's active site acting as a nucleophile. nih.gov

The table below summarizes key enzymes and their mechanisms relevant to the defluorination of compounds structurally related to this compound.

Enzyme ClassMechanism of ActionRelevant Substrate ExampleResulting Product
4-Fluorobenzoate Dehalogenase Hydrolytic dehalogenation; replaces fluorine with a hydroxyl group.4-Fluorobenzoate4-Hydroxybenzoate
Halobenzoate Dioxygenase Incorporates two oxygen atoms into the aromatic ring, leading to dihydroxylation and subsequent dehalogenation.2,4-Dichlorobenzoic acid4-Chlorocatechol
Fluoroacetate Dehalogenase Nucleophilic attack by an aspartate residue, leading to the formation of a glycolate-enzyme ester intermediate, followed by hydrolysis.FluoroacetateGlycolate

Metabolite Identification in Degradation Processes

Identifying the metabolic intermediates formed during the breakdown of this compound is essential for elucidating its complete degradation pathway. Studies on analogous compounds provide a framework for predicting the likely metabolites.

For many chlorinated and fluorinated benzoic acids, degradation proceeds through hydroxylated intermediates. The degradation of 4-fluorobenzoate by Aureobacterium sp., for example, has been shown to proceed via the formation of 4-hydroxybenzoate and subsequently 3,4-dihydroxybenzoate (protocatechuate). nih.gov Similarly, the degradation of 2,4-dichlorobenzoic acid yields 4-chlorocatechol. researchgate.net

Based on these established pathways, the degradation of this compound would likely involve one or more of the following steps:

Initial Dehalogenation/Hydroxylation: A dehalogenase could replace the fluorine atom to form 3,4-dichloro-5-hydroxybenzoic acid, or one of the chlorine atoms to form a chlorofluorohydroxybenzoic acid.

Dioxygenation: A dioxygenase enzyme could attack the aromatic ring, leading to the formation of a dichlorinated or monofluorinated catechol derivative, such as a dichloroprotocatechuate or a chlorofluorocatechol.

Ring Cleavage: The resulting catechol-like intermediate would then undergo ring cleavage, catalyzed by either catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, breaking the aromatic structure and leading to intermediates that can enter central metabolic pathways. researchgate.net

The table below lists potential metabolites based on degradation pathways of similar compounds.

Precursor CompoundDegradation PathwayIdentified or Predicted Metabolite
4-FluorobenzoateHydrolytic Dehalogenation4-Hydroxybenzoate
4-FluorobenzoateDihydroxylation3,4-Dihydroxybenzoate
2,4-Dichlorobenzoic acidDioxygenation4-Chlorocatechol
This compoundPredicted Dioxygenation/DehalogenationDichlorohydroxybenzoic acid, Chlorofluorocatechol

Environmental Remediation Strategies

Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down environmental pollutants, is a key strategy for addressing contamination with halogenated aromatic compounds. The isolation and application of bacterial strains capable of degrading these persistent chemicals are central to this approach.

Research has identified several genera of bacteria with the ability to degrade chlorinated and fluorinated benzoic acids. Strains of Pseudomonas, Alcaligenes, and Aureobacterium have been isolated that can use 4-fluorobenzoate as their sole source of carbon and energy. nih.gov Pseudomonas fluorescens has demonstrated the ability to degrade 3,4-dichloroaniline, a structurally related compound. researchgate.net These organisms possess the specific enzymatic machinery—dehalogenases and dioxygenases—required to initiate and complete the degradation process.

A successful bioremediation strategy for soil or water contaminated with this compound would likely involve:

Bioaugmentation: Introducing specialized microorganisms, such as the bacterial strains mentioned above, to the contaminated site to enhance the degradation rate.

Biostimulation: Modifying the environmental conditions (e.g., by adding nutrients or oxygen) to stimulate the activity of indigenous microbial populations capable of degrading the contaminant.

The effectiveness of these strategies relies on a thorough understanding of the enzymatic reactions and metabolic pathways involved in the breakdown of the target compound.

Advanced Analytical Methodologies for 3,4 Dichloro 5 Fluorobenzoic Acid Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 3,4-dichloro-5-fluorobenzoic acid from other components in a sample. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, such as trace analysis or purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the trace analysis of fluorobenzoic acids, including this compound. Due to the low volatility of the acid, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis.

A common derivatization agent is BF₃·MeOH (boron trifluoride-methanol complex), which converts the carboxylic acid to its corresponding methyl ester. This process is typically carried out at an elevated temperature, for instance, at 64°C for 24 hours, directly in the sample vial. Another derivatizing agent used for fluorinated aromatic carboxylic acids is pentafluorobenzyl bromide, with the resulting esters being analyzed by negative ion chemical ionization GC/MS, a method that can achieve detection limits as low as 0.010 µg/L in aqueous samples.

The GC-MS analysis provides both separation of the analyte from other compounds and its specific identification and quantification based on its mass spectrum. This method is particularly valuable for environmental monitoring, such as analyzing tap water or reservoir water, where very low detection limits are required. Methods have been developed for the simultaneous determination of numerous FBAs, allowing for a 250-fold enrichment from a 100 mL sample volume.

Table 1: Illustrative GC-MS Method Parameters for Fluorobenzoic Acid Analysis (Note: These are general parameters for a class of fluorobenzoic acids and are applicable for the analysis of this compound)

ParameterValue/DescriptionSource
Derivatization Agent BF₃·MeOH or Pentafluorobenzyl Bromide
Derivatization Conditions 24 hours at 64°C (for BF₃·MeOH)
Enrichment Factor Up to 250-fold from 100 mL sample
Detection Limits 6-44 ng/L (as methyl esters)
Ionization Mode Negative Ion Chemical Ionization (for PFB esters)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing this compound, especially in complex matrices like saline waters or biological fluids, without the need for derivatization. This technique is favored for its ability to handle samples with high salt content, which can be problematic for other methods.

LC-MS/MS methods often employ reverse-phase chromatography. The separation can be achieved using a C18 column with a gradient mobile phase, for example, a mixture of acidic water (e.g., 0.05% acetic acid or 0.1% formic acid) and an organic solvent like acetonitrile (B52724). The use of ultra-high performance liquid chromatography (UPLC) can significantly shorten the analysis time, with separations of multiple FBAs achieved in under 5 minutes.

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-Orbitrap, provides excellent selectivity and sensitivity. Detection is typically performed in selected reaction monitoring (SRM) mode, which monitors a specific fragmentation of the parent ion, greatly reducing matrix interference. For many fluorobenzoic acids, this method can achieve detection limits in the low ng/mL or even pg/mL range.

Table 2: Example LC-MS/MS Method Parameters for Fluorobenzoic Acid Analysis (Note: These parameters are for a suite of FBAs and serve as a guide for this compound analysis)

ParameterValue/DescriptionSource
Chromatography UHPLC or HPLC
Column C18 reverse-phase (e.g., Acquity UPLC BEH C18)
Mobile Phase Gradient of acidic water and acetonitrile
Detector Triple quadrupole or high-resolution mass spectrometer
Detection Mode Selected Reaction Monitoring (SRM)
Detection Limits 0.01 to 0.05 ng/mL in complex water matrices

High Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound and for profiling its potential impurities. While less sensitive than MS detection, it is robust, reliable, and widely available for quality control purposes.

Reverse-phase HPLC is the most common approach. A method developed for a similar compound, 2,4,6-trifluorobenzoic acid, utilizes a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous solution (e.g., 0.1% triethylamine (B128534) solution) and an organic phase (e.g., a mix of acetonitrile, methanol (B129727), and water). Detection is typically performed at a wavelength where the aromatic ring shows strong absorbance, such as 205 nm.

Such methods are validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision for both the main compound and its known impurities. This allows for the accurate quantification of the purity of a given batch of this compound.

Ion Chromatography (IC) for Aqueous Samples

Ion chromatography (IC) is another valuable technique for the analysis of fluorobenzoic acids in aqueous samples. IC is particularly well-suited for separating ionic species. When coupled with mass spectrometry (IC-MS), it provides a powerful tool for the trace analysis of these compounds.

The method involves an initial solid-phase extraction (SPE) step to enrich the analytes from the sample. The separation is then performed using isocratic anion exchange chromatography. This technique has been used to simultaneously determine up to 23 different fluorobenzoic acids. With a 100 mL sample, a 500-fold enrichment can be achieved, although recoveries can vary (28% to 98%) depending on the specific FBA.

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with trace concentrations or complex matrices. The primary goals are to isolate and concentrate the analyte of interest and to remove interfering substances.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is the most common and effective technique for the pre-concentration of fluorobenzoic acids, including this compound, from aqueous samples and for removing matrix components like salts.

The choice of SPE sorbent is crucial. For FBAs, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges are frequently used. These cartridges, often containing a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer, can provide high recovery and significant enrichment factors. C18 stationary phases are also utilized for the preconcentration of FBAs from high-salinity water.

The SPE procedure typically involves conditioning the cartridge, loading the sample (after pH adjustment to ensure the analyte is in a non-ionized form for better retention), washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. This process not only concentrates the analyte but also can eliminate over 99% of salts from the sample, which is critical for subsequent LC-MS analysis. The optimization of pH and elution solvents is key to achieving high recovery rates, which can range from 71% to 94% for a suite of 21 FBAs.

Table 3: Typical Solid-Phase Extraction Parameters for Fluorobenzoic Acids (Note: These general parameters are applicable for the sample preparation of this compound)

ParameterValue/DescriptionSource
Sorbent Type Hydrophilic-Lipophilic-Balanced (HLB) or C18
Sample Pre-treatment pH adjustment to acidify the sample
Enrichment Factor 250-fold to 500-fold
Recovery Rates 71% to 94% (HLB)
Salt Removal >99%

Derivatization Techniques for Enhanced Detection

For analytical techniques such as gas chromatography (GC), the inherent properties of some molecules, like the polarity and low volatility of carboxylic acids, can lead to poor chromatographic performance, including peak tailing and low sensitivity. Chemical derivatization is a crucial sample preparation step employed to convert the analyte into a more suitable form for analysis. nih.gov In the case of this compound, the primary target for derivatization is the carboxylic acid functional group.

The main goal of derivatization for this compound is to increase its volatility and thermal stability for GC analysis or to enhance its ionization efficiency for mass spectrometry (MS) detection. Common derivatization strategies that would be applicable include:

Esterification: This is the most common approach for derivatizing carboxylic acids. The acidic proton is replaced with an alkyl or silyl (B83357) group, creating a less polar and more volatile ester.

Alkylation: Reagents like diazomethane, or alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., BF₃, H₂SO₄), can be used to form methyl or ethyl esters.

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. These derivatives are typically very volatile and suitable for GC-MS analysis.

Amide Formation: Based on carbodiimide-mediated condensation, this method can be used to form amides, which can be advantageous for liquid chromatography (LC) analysis. nih.gov

The choice of derivatization reagent depends on the analytical technique, the required sensitivity, and the potential for interfering substances in the sample matrix. nih.gov For instance, using a fluorinated derivatizing agent can introduce a specific tag for highly sensitive detection using an electron capture detector (ECD) in GC.

Table 1: Potential Derivatization Reactions for this compound

Derivatization TypeReagent ExampleDerivative FormedAnalytical Advantage
Alkylation (Esterification)Methanol/BF₃Methyl 3,4-dichloro-5-fluorobenzoateIncreased volatility for GC
Silylation (Esterification)BSTFA3,4-dichloro-5-fluoro- TMS-benzoateHigh volatility, good thermal stability for GC-MS

Extraction and Cleanup Procedures for Environmental Samples

Analyzing this compound in complex environmental matrices, such as water or soil, necessitates effective extraction and cleanup procedures to isolate the target analyte from interfering components. These steps are critical to minimize matrix effects, improve method sensitivity, and protect the analytical instrumentation.

Solid-Phase Extraction (SPE): This is a widely used and effective technique for extracting and concentrating acidic compounds like fluorobenzoic acids from aqueous samples. ekb.eg The selection of the SPE sorbent is crucial for achieving high recovery.

For Water Samples:

Sorbent Selection: A common choice for acidic analytes is a non-polar sorbent like C18 (octadecylsilane) or a polymer-based sorbent (e.g., polystyrene-divinylbenzene). For acidic compounds, an anion-exchange sorbent can also be highly effective.

Sample Pre-treatment: The water sample is typically acidified to a pH of around 2-3. This ensures that the carboxylic acid group of this compound is protonated, making it less water-soluble and promoting its retention on a non-polar sorbent.

Extraction Steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by acidified water to prepare the sorbent.

Loading: The acidified water sample is passed through the cartridge, and the analyte adsorbs onto the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove co-adsorbed interfering substances.

Elution: The retained this compound is eluted with a small volume of a strong organic solvent, such as methanol or acetonitrile.

Final Step: The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis, or it is subjected to derivatization.

Dispersive Solid-Phase Extraction (dSPE): For more complex matrices like soil or sediment, an initial solvent extraction (e.g., using acetonitrile or a QuEChERS-based method) is performed, followed by a dSPE cleanup step. In dSPE, a sorbent is added to the sample extract to bind and remove interferences. Magnetic dSPE, using magnetic functional nanomaterials, can also improve the selectivity and ease of separation. nih.gov

Isotope Analysis Techniques

Isotope analysis offers a higher level of accuracy and is often considered a reference method for quantitative analysis and for studying reaction mechanisms.

Isotope Dilution Gas Chromatography Mass Spectrometry (ID-GC/MS) for Ultra-Trace Determination

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. nih.gov When coupled with GC/MS, it is an ideal method for the ultra-trace determination of organic micropollutants. elsevierpure.comrsc.org

The principle of ID-GC/MS involves adding a known amount of an isotopically labeled version of the target analyte to the sample before any extraction or cleanup steps. For this compound, this would typically be a version synthesized with one or more stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H).

Internal Standard: The isotopically labeled standard (e.g., ¹³C₆-3,4-dichloro-5-fluorobenzoic acid) serves as the perfect internal standard because it has virtually identical chemical and physical properties to the native (unlabeled) analyte. nih.gov It will behave identically during extraction, cleanup, and derivatization, effectively compensating for any sample loss during these procedures.

Quantification: After sample preparation, the mixture is analyzed by GC-MS. The mass spectrometer is set to monitor specific ions for both the native analyte and the labeled internal standard. Quantification is based on the ratio of the response of the native analyte to the response of the known amount of the labeled standard. nih.gov This method is less susceptible to variations in injection volume or instrument response, leading to highly reliable results. nih.gov

ID-GC/MS fulfills the requirements to be considered a higher-order reference measurement procedure, providing metrological traceability. nih.gov

Table 2: Example Ions for ID-GC/MS Analysis of Derivatized this compound

CompoundDerivativePotential Quantitation Ion (m/z)Potential Confirmation Ion (m/z)
This compoundMethyl Ester[Molecular Ion][Fragment Ion]
¹³C₆-3,4-Dichloro-5-fluorobenzoic acidMethyl Ester[Molecular Ion + 6][Fragment Ion + 6]

Note: Specific ions would be determined based on the mass spectrum of the actual derivatized compound.

Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) for Mechanistic Studies

Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) is a sophisticated analytical tool that couples the separation power of LC with the high-precision isotope ratio measurement capabilities of an IRMS. elementar.comnih.gov This technique is particularly valuable for studying the sources, fate, and degradation pathways of compounds in the environment. elementar.com

For compounds that are polar or thermolabile and thus not easily analyzed by GC, LC/IRMS provides a powerful alternative. nih.govnih.gov this compound, as a polar carboxylic acid, is a suitable candidate for this technique. The LC/IRMS system works by first separating the compounds in the sample via LC. The column effluent is then directed to an interface where the analyte is quantitatively converted to carbon dioxide (CO₂) through a wet-chemical or high-temperature oxidation process. This CO₂ is then introduced into the IRMS, which precisely measures the ratio of ¹³C to ¹²C (δ¹³C).

By tracking changes in the δ¹³C value of this compound, researchers can gain insights into its transformation processes. For example, microbial degradation often leads to an isotopic fractionation effect, where the remaining undegraded compound becomes enriched in the heavier ¹³C isotope. Measuring this enrichment can provide evidence of biodegradation and help elucidate the reaction mechanism.

Development and Validation of Analytical Methods for Specific Applications

The development of a new analytical method for this compound, or the adaptation of an existing one for a new application (e.g., analyzing a new sample matrix), requires a thorough validation process to ensure the method is fit for its intended purpose. ekb.eg Method validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). europa.eu

The key performance parameters that must be evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a certified reference material or by spike/recovery experiments.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

The validation process ensures that the analytical method for this compound will consistently produce accurate and reliable data for its specific application. europa.eu

Q & A

Basic Research Question

  • PPE Requirements : Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in fume hoods .
  • Emergency Protocols : For skin/eye contact, rinse with water (15 minutes for eyes). In case of ingestion, seek medical attention immediately .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Documentation : Maintain SDS records (e.g., CAS 86522-89-6) and train personnel on hazard codes (e.g., H315/H319) .

How does the choice of oxidizing agent impact the efficiency of converting acetophenone derivatives to this compound?

Advanced Research Question

  • Molecular Oxygen (O₂) : With HNO₃ as a catalyst, O₂ achieves near-quantitative yields under mild conditions (70°C, 2 bar) without generating SO₂ or HCl waste .
  • Traditional Oxidants : Thionyl chloride or PCl₅ require harsh conditions (reflux, 120°C) and produce corrosive byproducts, complicating purification .
  • Catalyst Comparison : Nitric acid outperforms H₂O₂ in flow systems due to better solubility and stability in polar solvents .

Mechanistic Insight : O₂ acts via radical pathways, while HNO₃ facilitates proton transfer, as shown by kinetic isotope experiments .

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Reactant of Route 1
3,4-Dichloro-5-fluorobenzoic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.